molecular formula C9H9BrO2 B1530139 4-Bromo-2-methylphenyl acetate CAS No. 52727-92-1

4-Bromo-2-methylphenyl acetate

Cat. No. B1530139
M. Wt: 229.07 g/mol
InChI Key: JWQZSPJVILXASP-UHFFFAOYSA-N
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Patent
US07479559B2

Procedure details

The title compounds were prepared using methyl-3-bromobenzoate, methyl-4-bromophenyl acetate, ethyl-5-bromo-2-carboxypyridine or ethyl-5-bromo-2-carboxypyridine and ethyl magnesium bromide with methylene chloride as solvent, respectively, but otherwise followed the procedure detailed for Preparation 36.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl-5-bromo-2-carboxypyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl-5-bromo-2-carboxypyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO[C:3](=O)[C:4]1C=CC=C(Br)C=1.[C:12](OC1C=CC(Br)=CC=1C)(=O)[CH3:13].C([C:26]1[C:27]([C:33]([OH:35])=O)=[N:28][CH:29]=[C:30]([Br:32])[CH:31]=1)C.C([Mg]Br)C>C(Cl)Cl>[Br:32][C:30]1[CH:31]=[CH:26][C:27]([C:33]([OH:35])([CH2:12][CH3:13])[CH2:3][CH3:4])=[N:28][CH:29]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=CC=C1)Br)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C(C=C1)Br)C
Step Three
Name
ethyl-5-bromo-2-carboxypyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C(=NC=C(C1)Br)C(=O)O
Step Four
Name
ethyl-5-bromo-2-carboxypyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C=1C(=NC=C(C1)Br)C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Br
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
detailed for Preparation 36

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(CC)(CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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